1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
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Overview
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H3ClF3N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, resulting in the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the carbonyl chloride group, which affects its reactivity and applications.
5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Contains a chlorine atom instead of the carbonyl chloride group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C6H3ClF3N3O3 |
---|---|
Molecular Weight |
257.55 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClF3N3O3/c1-12-3(5(7)14)2(13(15)16)4(11-12)6(8,9)10/h1H3 |
InChI Key |
XCZOAWJTIZRAAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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